5-Bromoisoquinolin-8-amine
Overview
Description
5-Bromoisoquinolin-8-amine is a chemical compound used as a starting material in palladium-catalyzed aminomethylation and amination reactions . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to this compound, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular formula of this compound is C9H7BrN2 . The InChI code is 1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 . The canonical SMILES structure is C1=CC(=C2C=CN=CC2=C1N)Br .Chemical Reactions Analysis
Quinolin-8-amines, which are structurally related to this compound, can be synthesized through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 223.07 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 221.97926 g/mol . The topological polar surface area is 38.9 Ų .Scientific Research Applications
Cytotoxic Action in Cancer Research
A study described the synthesis of C4-substituted isoquinolines, utilizing commercially available 4-bromoisoquinoline, which was converted to α,β-unsaturated esters and subsequently to the target molecules. These molecules were evaluated for cytotoxicity in tumor cell lines, where compounds showed activity in human non-small cell lung cancer line NSCLC-N16-L16, indicating potential for further cancer research (Tsotinis et al., 2007).
Advances in Organic Synthesis
A research effort showcased the palladium-catalyzed, microwave-assisted amination of aryl bromides, including 1-bromonaphthalenes and 5- and 8-bromoquinolines, under microwave conditions to rapidly prepare aminonaphthalenes and aminoquinolines. The study highlights improvements in yields over traditional methods, demonstrating the utility of 5-bromoisoquinolin-8-amine in facilitating organic synthesis processes (Wang et al., 2003).
Nucleophilic Substitution Mechanisms
Another investigation explored the reactions of 1- and 3-bromoisoquinoline with potassium amide in liquid ammonia, leading to amino derivatives. This study provided insights into nucleophilic substitution mechanisms, particularly highlighting the efficiency of 3-bromoisoquinoline's conversion to its amino counterpart, which could be instrumental in further chemical synthesis and mechanistic studies (Sanders et al., 2010).
Fluorescent Compound Synthesis
Research into the synthesis of fluorescent compounds involved the conversion of 4-substituted 1-bromoisoquinolin-3-amines to yield indazolo[3,2-a]isoquinolin-6-amines. These compounds exhibit fluorescence, making them of interest for applications in materials science and molecular imaging (Balog et al., 2013).
Synthesis of AMPA Receptor Antagonists
An example of pharmaceutical application involves the synthesis of the competitive AMPA receptor antagonist SPD 502 from 5-bromoisoquinoline, illustrating the compound's role in the development of neuroactive drugs. This process involved several steps, including nitrations, methylations, and reductions, highlighting the compound's versatility in complex organic syntheses (Min, 2011).
Safety and Hazards
When handling 5-Bromoisoquinolin-8-amine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
5-bromoisoquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFXYVXBWMRHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584865 | |
Record name | 5-Bromoisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90721-35-0 | |
Record name | 5-Bromoisoquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-8-isoquinolineamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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